molecular formula C8H10BNO2 B149024 3-(1,3,2-Dioxaborinan-2-yl)pyridine CAS No. 131534-65-1

3-(1,3,2-Dioxaborinan-2-yl)pyridine

Cat. No.: B149024
CAS No.: 131534-65-1
M. Wt: 162.98 g/mol
InChI Key: ZUUZNOFTKGDLLN-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)pyridine, also known as pyridine-3-boronic acid 1,3-propanediol cyclic ester, is a boronic ester derivative of pyridine. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a pyridine ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine-3-boronic acid with 1,3-propanediol under specific conditions. One common method involves heating the reactants in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) using microwave irradiation . Another method involves the use of sodium hydrogencarbonate in 1,2-dimethoxyethane at 90°C for 1.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., PdCl2, Pd(PPh3)4).

    Bases: Sodium carbonate (Na2CO3), potassium carbonate (K2CO3).

    Solvents: N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (DME).

Major Products

    Suzuki-Miyaura Reactions: Formation of biaryl compounds.

    Oxidation: Formation of pyridine-3-boronic acid.

    Reduction: Formation of pyridine-3-borane.

Scientific Research Applications

3-(1,3,2-Dioxaborinan-2-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-boronic acid
  • 3-Pyridineboronic acid pinacol ester
  • 3-Pyridineboronic acid neopentylglycol ester

Uniqueness

3-(1,3,2-Dioxaborinan-2-yl)pyridine is unique due to its cyclic boronic ester structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to its linear counterparts. This makes it a valuable reagent in organic synthesis, offering improved yields and selectivity .

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUZNOFTKGDLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400729
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131534-65-1
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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